Thiourea, N-(4-acetylphenyl)-N'-methyl-
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Overview
Description
Thiourea, N-(4-acetylphenyl)-N’-methyl- is an organic compound belonging to the class of thioureas Thioureas are sulfur-containing analogs of ureas, characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-acetylphenyl)-N’-methyl- typically involves the reaction of 4-acetylaniline with methyl isothiocyanate. The reaction is carried out in a suitable solvent, such as acetone or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(4-acetylphenyl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thioureas .
Scientific Research Applications
Thiourea, N-(4-acetylphenyl)-N’-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as enzyme inhibition and antimicrobial properties.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of Thiourea, N-(4-acetylphenyl)-N’-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. It can also interact with DNA, leading to changes in gene expression. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(4-acetylphenyl)-N’-phenyl-
- Thiourea, N-(4-acetylphenyl)-N’-ethyl-
- Thiourea, N-(4-acetylphenyl)-N’-propyl-
Uniqueness
Thiourea, N-(4-acetylphenyl)-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
60575-80-6 |
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Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-methylthiourea |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)8-3-5-9(6-4-8)12-10(14)11-2/h3-6H,1-2H3,(H2,11,12,14) |
InChI Key |
OFUYWEOKKLWWNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC |
Origin of Product |
United States |
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